Pentyl 6-bromohexanoate
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Overview
Description
Pentyl 6-bromohexanoate is an organic compound with the molecular formula C11H21BrO2. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl 6-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, to form new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent, and the reaction is performed in anhydrous ether.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of this compound, such as amides or thioethers.
Reduction: The major product is pentyl 6-hydroxyhexanoate.
Hydrolysis: The major products are 6-bromohexanoic acid and pentanol.
Scientific Research Applications
Pentyl 6-bromohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants
Mechanism of Action
The mechanism of action of pentyl 6-bromohexanoate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester functional group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. These reactions are facilitated by the presence of specific reagents and conditions that promote the desired transformation .
Comparison with Similar Compounds
Similar Compounds
6-Bromohexanoic Acid: Similar in structure but lacks the ester functional group.
Methyl 6-bromohexanoate: Similar ester but with a methyl group instead of a pentyl group.
Ethyl 6-bromohexanoate: Similar ester but with an ethyl group instead of a pentyl group
Uniqueness
Pentyl 6-bromohexanoate is unique due to its specific combination of a bromine atom and a pentyl ester group. This combination imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
41049-09-6 |
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Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
pentyl 6-bromohexanoate |
InChI |
InChI=1S/C11H21BrO2/c1-2-3-7-10-14-11(13)8-5-4-6-9-12/h2-10H2,1H3 |
InChI Key |
AGJXXGYCXKVSDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCCCCBr |
Origin of Product |
United States |
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